4-Bromo-5-chloro-2-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regioselective displacement reactions, Sandmeyer reactions, and condensation reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of a Schiff base compound through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Bromo-5-chloro-2-methylaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using techniques such as X-ray crystallography, IR, MS, and NMR spectroscopy. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to be monoclinic with specific space group parameters . Similarly, the Schiff base compound synthesized in another study also crystallized in the monoclinic system . These findings suggest that 4-Bromo-5-chloro-2-methylaniline could also exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the formation of Schiff bases and the use of halogen...halogen and C-H...π hydrogen bonds to form complex structures . These reactions are crucial for the synthesis of complex molecules and could be relevant for the chemical reactions that 4-Bromo-5-chloro-2-methylaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by their crystal systems, space groups, and hydrogen bonding patterns. For instance, the Schiff base compound is stabilized by intermolecular C-H...N and intramolecular C-H...O hydrogen bonds, as well as π...π interactions . The compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is another example where hydrogen bonding is discussed . These properties are indicative of the potential behavior of 4-Bromo-5-chloro-2-methylaniline in various environments and could predict its solubility, stability, and reactivity.
Scientific Research Applications
Synthesis Applications
4-Bromo-5-chloro-2-methylaniline has been utilized in various synthesis processes. For instance, Xue Xu (2006) described the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which involves the reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction (Xue Xu, 2006). Similarly, in the study of multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, 4-bromo-3-methylaniline was reacted with 4-chlorobutyryl chloride/TEA, indicating its use in large-scale organic synthesis (Ennis et al., 1999).
Metabolic and Biochemical Studies
Significant research has been conducted on the metabolism of related compounds. Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, providing insights into metabolic pathways and potential biochemical applications (Boeren et al., 1992). Hill, Shih, and Struck (1979) studied the biochemical interactions of 4-chloro-2-methylaniline, highlighting its binding to proteins, DNA, and RNA in rat liver, which underscores its potential for biochemical research (Hill, Shih & Struck, 1979).
Material Science and Chemical Engineering
In material science and chemical engineering, 4-Bromo-5-chloro-2-methylaniline derivatives have been synthesized for various applications. For example, Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, potentially useful in material science for their non-linear optical properties and reactivity (Rizwan et al., 2021).
Analytical Chemistry
In analytical chemistry, the compound's derivatives are also significant. Wegman and Korte (1981) presented findings on aniline, chloroanilines, dichloroanilines, and 2- and 4-methylaniline in Dutch rivers, demonstrating its importance in environmental monitoring and analysis (Wegman & Korte, 1981).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYZAFFWRFOHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428268 | |
Record name | 4-bromo-5-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30273-47-3 | |
Record name | 4-bromo-5-chloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30273-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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